4-(Oxetan-3-YL)benzonitrile
CAS No.: 1044507-48-3
Cat. No.: VC16010022
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1044507-48-3 |
|---|---|
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | 4-(oxetan-3-yl)benzonitrile |
| Standard InChI | InChI=1S/C10H9NO/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10H,6-7H2 |
| Standard InChI Key | XXVYRUPKYONESN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)C2=CC=C(C=C2)C#N |
Introduction
Structural and Chemical Characteristics
The molecular structure of 4-(oxetan-3-yl)benzonitrile (C₁₀H₉NO) features a benzene ring substituted with a nitrile group (–C≡N) at position 1 and an oxetane ring (–C₃H₅O) at position 4. The oxetane ring, a four-membered cyclic ether, introduces significant steric strain and polarity due to its compact geometry and oxygen atom, which acts as a hydrogen bond acceptor . This combination enhances the compound’s solubility in polar solvents while maintaining metabolic stability, a trait prized in drug design .
Molecular Geometry and Electronic Effects
The oxetane ring’s 90° bond angles create torsional strain, increasing reactivity compared to larger cyclic ethers like tetrahydrofuran . Density functional theory (DFT) studies of analogous oxetane derivatives reveal that the ring’s electron-deficient oxygen atom polarizes adjacent bonds, facilitating nucleophilic attacks at the benzonitrile group . This electronic profile makes 4-(oxetan-3-yl)benzonitrile a versatile intermediate in cross-coupling reactions.
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 4-(oxetan-3-yl)benzonitrile typically involves multi-step protocols leveraging modern organocatalytic and transition metal-catalyzed methods:
Oxetane Ring Formation via Corey–Chaykovsky Epoxidation
A foundational approach involves the reaction of 4-cyanobenzaldehyde with dimethylsulfonium methylide, generating an epoxide intermediate. Subsequent Meinwald rearrangement under Lewis acid catalysis (e.g., BF₃·OEt₂) yields the oxetane ring .
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Epoxidation: 4-Cyanobenzaldehyde (1.0 eq) reacts with dimethylsulfonium methylide (1.2 eq) in THF at −78°C for 2 hours.
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Rearrangement: The epoxide is treated with BF₃·OEt₂ (0.1 eq) in dichloromethane at 0°C, yielding 4-(oxetan-3-yl)benzonitrile in 65–70% isolated yield.
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts alkylation, where 3-hydroxyoxetane reacts with 4-cyanophenylboronic acid in the presence of LiNTf₂ and tetrabutylammonium hexafluorophosphate . This method achieves moderate yields (50–60%) but avoids cryogenic conditions.
Physicochemical Properties
The compound’s relatively low LogP value reflects its balanced lipophilicity and hydrophilicity, ideal for membrane permeability in drug candidates .
Applications in Pharmaceutical Research
Kinase Inhibition and Cancer Therapeutics
Oxetane-containing compounds are increasingly explored as kinase inhibitors due to their ability to mimic carbonyl groups while offering improved metabolic stability . In vitro studies of structurally similar molecules (e.g., TBK1/IKKepsilon-IN-5) demonstrate nanomolar IC₅₀ values against kinases involved in inflammatory pathways . 4-(Oxetan-3-yl)benzonitrile’s nitrile group may coordinate with kinase active-site cysteine residues, enhancing binding affinity .
Prodrug Development
The oxetane ring’s susceptibility to enzymatic hydrolysis (e.g., by esterases) positions this compound as a prodrug candidate. For instance, masking carboxylate groups as oxetane esters could improve oral bioavailability .
Future Directions
Ongoing research aims to optimize synthetic yields and explore derivatization at the oxetane ring’s 3-position. Computational studies suggest that introducing electron-donating substituents (e.g., –OCH₃) could further modulate reactivity for targeted drug delivery .
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